REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6](F)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[F:12].[CH3:13][O-:14].[Na+]>CO>[Br:1][C:2]1[CH:7]=[C:6]([O:14][CH3:13])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][C:3]=1[F:12] |f:1.2|
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)F)[N+](=O)[O-])F
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was then concentrated
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
The aqueous wash
|
Type
|
EXTRACTION
|
Details
|
was back-extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)OC)[N+](=O)[O-])F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.65 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |